molecular formula C19H17N3O2 B2382444 N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034227-31-9

N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2382444
CAS No.: 2034227-31-9
M. Wt: 319.364
InChI Key: MUAUNFNBJSUZBB-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide is a biphenyl-derived compound featuring a pyrimidine ring substituted with an ethoxy group at position 6 and linked to the biphenyl moiety via a carboxamide bridge. Biphenyl-based compounds are widely studied in medicinal and materials chemistry due to their structural versatility, which allows for tailored electronic and steric properties. Although specific data on this compound’s applications or synthesis are absent in the provided evidence, its structural features align with analogs explored for biological activity or photophysical applications .

Properties

IUPAC Name

6-ethoxy-N-(2-phenylphenyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-24-18-12-17(20-13-21-18)19(23)22-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUNFNBJSUZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as ethyl cyanoacetate and formamide under basic conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the biphenyl group and the pyrimidine ring. This can be achieved through the reaction of the biphenyl carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl quinones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Biphenyl quinones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide is primarily investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation effectively. For example, studies on MCF-7 breast cancer cells demonstrated IC50 values ranging from 0.87 to 12.91 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

Biological Research

In addition to its medicinal applications, this compound is utilized as a probe in biological research. It helps elucidate enzyme interactions and cellular pathways, providing insights into various physiological processes.

Materials Science

This compound can also serve as a precursor in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .

Industrial Applications

The compound is employed as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that enhance its efficacy and applicability in various chemical reactions.

Uniqueness

The ethoxy substituent in this compound influences its solubility and reactivity compared to similar compounds. This specificity may provide advantages in targeted applications where solubility is crucial .

Anticancer Activity Study

A comprehensive study evaluated several pyrimidine derivatives for their anticancer properties against MCF-7 (breast cancer) and MDA-MB-231 cells. Compounds structurally related to this compound exhibited significantly lower IC50 values than traditional chemotherapeutics .

Inhibition of Malaria Kinases

Another study highlighted the potential of this compound class as inhibitors of essential kinases involved in the malaria life cycle. These findings suggest dual therapeutic roles in both cancer treatment and anti-parasitic therapy .

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

N-(2′-Hydroxy-[1,1′-biphenyl]-2-yl)-4-methylbenzenesulfonamide (Compound 31)

Azide-containing biphenyl derivatives (e.g., 5-(4’-azidomethyl-biphenyl-tetrazole)

Feature N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide Compound 31 (Sulfonamide analog) Azide-containing biphenyl derivatives
Core Structure Biphenyl-pyrimidine carboxamide Biphenyl sulfonamide Biphenyl-tetrazole with azide groups
Functional Groups Ethoxy, carboxamide Hydroxy, sulfonamide Azide, tetrazole
Substituent Effects Ethoxy (electron-donating) enhances lipophilicity Hydroxy (H-bond donor) and sulfonamide (electron-withdrawing) increase polarity Azide (high reactivity, potential explosive hazard)
Hydrogen Bonding Carboxamide acts as H-bond donor/acceptor Sulfonamide offers stronger H-bonding due to sulfonyl group Azide lacks H-bonding capacity
Regulatory Status Not listed in prohibited substances Not mentioned in prohibitions Prohibited due to azide-related instability
Spectral and Photophysical Properties

Compound 31 exhibits λmax at 352, 522, and 250 nm with fluorescence emission at 578 nm . While spectral data for the target compound is unavailable, the ethoxy group’s electron-donating nature could redshift absorption compared to hydroxy-substituted analogs.

Hydrogen Bonding and Crystal Packing

Carboxamides typically form robust hydrogen-bonding networks, as seen in supramolecular assemblies . The absence of H-bond donors in azide derivatives limits their molecular recognition properties .

Biological Activity

N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

The compound has the following chemical properties:

  • Molecular Formula : C16H19N3O2
  • Molecular Weight : 285.347 g/mol
  • IUPAC Name : N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor function, leading to various therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in cancer pathways, thereby exhibiting potential anticancer properties.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections . The minimum inhibitory concentration (MIC) values for several strains have been documented, showcasing its potency.

Anticancer Activity

This compound has been investigated for its anticancer properties. In cell line studies, it exhibited significant cytotoxicity against various cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, indicating its potential as a therapeutic agent in oncology .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against resistant bacterial strains. The results showed that the compound had a lower MIC compared to traditional antibiotics, suggesting its potential as a new treatment option for resistant infections.

Study 2: Anticancer Effects

In another study focusing on the anticancer effects of the compound, researchers treated human lung cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis. Further analysis revealed that the compound activated caspase pathways, confirming its role in inducing programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Differences
N-benzyl-6-methoxy-N-ethylpyrimidine-4-carboxamideStructureModerate anticancer activityContains methoxy group instead of ethoxy
N-benzyl-6-propoxy-N-methylpyrimidine-4-carboxamideStructureLower antimicrobial potencyPropoxy group may alter interactions

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to related compounds.

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